molecular formula C22H28N2O B14196920 2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one CAS No. 918480-66-7

2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one

Cat. No.: B14196920
CAS No.: 918480-66-7
M. Wt: 336.5 g/mol
InChI Key: YVRQAQILXZKIRF-UHFFFAOYSA-N
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Description

2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one typically involves the reaction of 1-phenylethylamine with 1-(4-chlorobutanoyl)piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products

Scientific Research Applications

2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1-(piperazin-1-yl)butan-1-one
  • 4-Hydroxy-1-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)butan-1-one
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .

Properties

CAS No.

918480-66-7

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

2-phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C22H28N2O/c1-3-21(20-12-8-5-9-13-20)22(25)24-16-14-23(15-17-24)18(2)19-10-6-4-7-11-19/h4-13,18,21H,3,14-17H2,1-2H3

InChI Key

YVRQAQILXZKIRF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(C)C3=CC=CC=C3

Origin of Product

United States

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